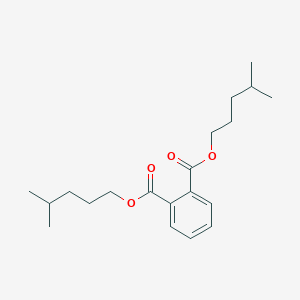

Diisohexyl phthalate

概要

説明

Diisohexyl phthalate is a phthalate ester, primarily used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastic products. It is an ester of phthalic acid and is commonly found in products such as polyvinyl chloride (PVC), adhesives, coatings, and personal care products .

準備方法

Synthetic Routes and Reaction Conditions: Diisohexyl phthalate is synthesized through the esterification of phthalic anhydride with isohexanol. The reaction typically involves heating phthalic anhydride with isohexanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The resulting ester is then purified through distillation to remove any unreacted alcohol and other impurities .

化学反応の分析

Metabolic Reactions

In biological systems, DIHP undergoes hydrolysis and oxidation:

Hydrolysis to Monoesters

-

DIHP is rapidly hydrolyzed by esterases in the gut or liver to mono-isohexyl phthalate (MiHP) .

-

Reaction:

Oxidation and Conjugation

Key Metabolic Pathways:

| Step | Enzyme/Process | Outcome |

|---|---|---|

| Hydrolysis | Esterases | Monoester formation (MiHP) |

| Oxidation | Cytochrome P450 | Hydroxylated/carboxylated metabolites |

| Conjugation | UDP-glucuronosyltransferase | Glucuronidated metabolites for excretion |

Thermal Decomposition

When heated above 200°C, DIHP decomposes into:

| Decomposition Product | Hazard Profile |

|---|---|

| Phthalic anhydride | Irritant to respiratory tract and eyes |

| Isohexanol | Low acute toxicity |

| CO/CO₂ | Asphyxiant at high concentrations |

No explosive hazard is associated with DIHP under standard conditions .

Stability and Reactivity

-

Hydrolytic Stability : Resistant to hydrolysis in neutral aqueous environments but susceptible under acidic/alkaline conditions .

-

Oxidative Stability : Stable to atmospheric oxidation but degrades under UV exposure, forming free radicals .

-

Polymer Interactions : Polar ester groups in DIHP form reversible dipole-dipole interactions with PVC chains, enabling plasticization without covalent bonding .

Receptor-Mediated Interactions

Though not classical chemical reactions, DIHP interacts with biological receptors:

These interactions occur at micromolar concentrations and are reversible, indicating non-covalent binding .

Environmental Degradation

科学的研究の応用

Key Applications

- Plasticizer in PVC :

- Lubricants :

- Screen Printing Inks :

- Molding and Coating Plastisols :

- Consumer Products :

Toxicological Profile

- Acute Toxicity : Studies indicate that DIHP has a high oral LD50 (>10,000 mg/kg) in rats and a dermal LD50 (>3160 mg/kg) in rabbits, suggesting low acute toxicity .

- Irritation and Sensitization : Human studies have shown no significant skin irritation or sensitization associated with DIHP exposure .

- Genotoxicity : Limited studies indicate that DIHP does not exhibit significant genotoxic effects; however, caution is advised due to the potential reproductive toxicity associated with related phthalates .

Regulatory Status

DIHP is subject to various regulations concerning its use due to environmental concerns associated with phthalates. In Europe and the U.S., its production has ceased, though it may still be utilized in limited applications . The European Chemical Agency (ECHA) monitors substances like DIHP for compliance with safety standards .

Case Study 1: Plasticizer Performance

A comparative study analyzed the performance of DIHP against other plasticizers in PVC formulations. Results indicated that DIHP provided superior flexibility and processing speed compared to traditional plasticizers like DOP (dioctyl phthalate) .

| Property | DIHP | DOP |

|---|---|---|

| Flexibility | High | Moderate |

| Processing Speed | Faster | Slower |

| Compatibility | Excellent | Good |

Case Study 2: Environmental Impact

Research evaluating the leaching potential of plasticizers from PVC products revealed that DIHP exhibited lower environmental leachates compared to other phthalates, suggesting a reduced risk of soil and water pollution .

作用機序

Diisohexyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can mimic or interfere with the action of hormones in the body, particularly by binding to hormone receptors and altering their normal function. This can lead to various biological effects, including reproductive toxicity and developmental issues .

類似化合物との比較

- Di-n-hexyl phthalate

- Diisooctyl phthalate

- Di-n-octyl phthalate

- Diisodecyl phthalate

Comparison: Diisohexyl phthalate is unique due to its specific ester side chains, which provide distinct physical and chemical properties compared to other phthalates. For instance, its branched ester chains confer different plasticizing efficiency and compatibility with various polymers .

生物活性

Diisohexyl phthalate (DIHP) is a chemical compound belonging to the phthalate family, primarily used as a plasticizer in various industrial applications. Understanding its biological activity is crucial due to potential health implications associated with exposure. This article presents a detailed overview of DIHP's biological activity, including its effects on reproduction, development, and endocrine function, supported by data tables and case studies.

Overview of this compound

DIHP is an ester derived from phthalic acid and isohexanol. It is structurally similar to other phthalates, which have been widely studied for their biological effects. The compound has been evaluated for its potential toxicity and endocrine-disrupting properties.

Reproductive and Developmental Toxicity

Research indicates that DIHP may exhibit reproductive and developmental toxicity. In rodent studies, exposure to high doses of DIHP resulted in significant adverse effects, including:

- Reduced Fertility : Studies show that exposure can lead to decreased fertility rates in male rodents.

- Developmental Toxicity : Pregnant rodents exposed to DIHP showed signs of developmental issues in offspring, including growth retardation and organ malformations.

A study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) reported a Lowest Observed Adverse Effect Level (LOAEL) for reproductive toxicity at 1824 mg/kg body weight per day based on liver damage and metabolic disruptions observed in test subjects .

Endocrine Disruption

DIHP has demonstrated potential endocrine-disrupting activity. It has been shown to act as an agonist for estrogen receptor α and an antagonist for androgen receptors , suggesting that it may interfere with normal hormonal functions . This property raises concerns about its implications for human health, particularly regarding reproductive health and developmental processes.

Human Exposure Studies

A Human Repeated Insult Patch Test (HRIPT) involving 104 participants assessed the sensitization potential of DIHP. Results indicated no significant skin sensitization or irritation, suggesting that while DIHP may have endocrine activity, it does not provoke strong allergic responses in humans .

In another study examining the impact of phthalates on asthma and allergies, elevated levels of DIHP were found in homes with PVC flooring, correlating with increased respiratory issues among inhabitants . This highlights the potential for environmental exposure to contribute to health problems.

Toxicological Data

The following table summarizes key toxicological data related to DIHP:

Discussion

The biological activity of DIHP presents a complex profile characterized by both potential health risks and limited evidence of direct toxicity in certain contexts. While it shows promise as a plasticizer due to its effectiveness, the implications of endocrine disruption raise concerns regarding long-term exposure.

Comparative Analysis with Other Phthalates

When compared to other phthalates such as diethylhexyl phthalate (DEHP), DIHP exhibits weaker peroxisome proliferative effects but similar reproductive toxicity profiles. DEHP has been more extensively studied and is known for its pronounced toxicological effects, making it a benchmark for evaluating other phthalates like DIHP .

特性

IUPAC Name |

bis(4-methylpentyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEROMXYYSQFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873995 | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-50-9, 71850-09-4, 259139-51-0 | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisohexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of human exposure to DIHxP?

A1: DIHxP is commonly found in household dust []. This suggests that exposure can occur through inhalation of dust particles or ingestion, particularly in young children who have more contact with floors and dust.

Q2: How widespread is the presence of DIHxP in the Canadian environment?

A2: Research indicates that DIHxP was detected in over 87% of 126 household dust samples collected across Canada []. This finding suggests widespread use of products containing DIHxP and highlights the potential for human exposure within Canadian homes.

Q3: Why is the European Union considering strict regulations on DIHxP?

A3: The European Chemicals Agency (ECHA) added DIHxP to their candidate list for strict regulation due to its classification as a reproductive toxicant []. This means that DIHxP has the potential to negatively impact reproductive health.

Q4: Are there standardized materials available for researchers studying DIHxP levels in dust?

A4: Yes, the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 2585, which contains organic contaminants in house dust, can be used []. This SRM includes certified concentration values for DIHxP and other phthalates, providing a valuable tool for researchers.

Q5: What analytical techniques are used to measure DIHxP levels?

A5: Researchers often use a method involving solvent extraction, solid phase extraction (SPE) for sample cleanup, and analysis using isotope dilution gas chromatography-tandem mass spectrometry (GC/MS/MS) to accurately determine DIHxP concentrations in dust samples [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。